2-Methyloxazole-5-carbonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
2-methyl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 |
InChI Key |
GHBMHSQEKVVEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyloxazole 5 Carbonyl Chloride and Analogous Oxazole Acyl Chlorides
Conventional Routes for Carbonyl Chloride Formation
The transformation of a carboxylic acid to its corresponding acyl chloride is a fundamental reaction in organic chemistry. For 2-methyloxazole-5-carbonyl chloride, this typically involves the chlorination of 2-methyloxazole-5-carboxylic acid.
Thionyl Chloride-Mediated Chlorination of Corresponding Carboxylic Acids
The use of thionyl chloride (SOCl₂) is a well-established and widely employed method for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com This reaction is generally efficient and proceeds under relatively mild conditions. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion, generated during the reaction, on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.orgyoutube.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com
This method has been reported for the synthesis of various heterocyclic acyl chlorides. researchgate.netekb.eg For instance, heating a heterocyclic carboxylic acid with thionyl chloride is a common procedure for its conversion to the acid chloride. researchgate.net However, it is important to note that unexpected side reactions involving methyl groups on the heterocyclic ring can occur, leading to chlorination of the methyl group itself. researchgate.net
Utilization of Oxalyl Chloride in the Presence of Activating Agents
Oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides another effective route to acyl chlorides. orgsyn.orgwikipedia.orgorgsyn.org This method is known for its mild reaction conditions and the production of volatile byproducts (CO, CO₂, and HCl), which facilitates product isolation. wikipedia.org Oxalyl chloride is considered one of the most reactive organic acid chlorides and can be more versatile than thionyl chloride. chemicalbook.com
The reaction is initiated by the formation of a Vilsmeier reagent in situ from oxalyl chloride and DMF. nih.govwikipedia.org This reagent then activates the carboxylic acid, leading to the formation of the acyl chloride. This process has been successfully applied to the synthesis of various acid chlorides, including those derived from complex molecular scaffolds. orgsyn.orgorgsyn.org
Advanced and Industrial-Scale Synthetic Approaches
For larger-scale and more efficient synthesis, alternative reagents and methodologies have been developed to overcome some of the limitations of conventional methods.
Application of Bis(trichloromethyl) Carbonate for Enhanced Efficiency
Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) (BTC), serves as a solid, safer, and more convenient substitute for the highly toxic phosgene (B1210022) gas. nih.govwikipedia.orgresearchgate.netthieme-connect.com One mole of triphosgene is equivalent in reactivity to three moles of phosgene. sigmaaldrich.com It is a versatile reagent used in the synthesis of a wide range of organic compounds, including acyl chlorides. researchgate.netthieme-connect.comchemicalbook.com Reactions with triphosgene are typically carried out under mild conditions and often result in good to excellent yields. researchgate.netthieme-connect.com
The synthesis of acyl chlorides using triphosgene is an effective method that has been applied to various substrates, including the preparation of 3-(2-chloro-phenyl-)-5-methyl-4-isoxazole formyl chloride. nih.govgoogle.com The process involves reacting the corresponding carboxylic acid with triphosgene in an organic solvent, sometimes in the presence of a catalyst. google.com This approach is suitable for large-scale production due to the ease of handling solid triphosgene and the high efficiency of the reaction. researchgate.netthieme-connect.com
Multistep Synthetic Pathways to Oxazole (B20620) Carbonyl Chloride Precursors
The synthesis of this compound inherently relies on the availability of its precursor, 2-methyloxazole-5-carboxylic acid. Therefore, the methods for constructing the oxazole ring itself are of paramount importance.
Cyclization and Derivatization Strategies for Oxazole Ring Formation
A variety of synthetic strategies exist for the formation of the oxazole ring. These methods often involve the cyclization of acyclic precursors. Some common approaches include:
Robinson-Gabriel synthesis : This involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com
Reaction of α-haloketones with primary amides . slideshare.net
From isocyanides and acid chlorides : Cyclization can be induced by reagents like anhydrous hydrogen fluoride (B91410) or polyphosphoric acid. pharmaguideline.com
Fischer oxazole synthesis : This method utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org
Modern metal-catalyzed cyclizations : Palladium- and copper-mediated oxidative cyclization reactions have been developed for the regioselective synthesis of oxazole derivatives. rsc.org
From N-propargylamides : Metal-free cyclization promoted by reagents like (diacetoxyiodo)benzene (B116549) can yield oxazoles. rsc.org
Once the substituted oxazole ring is formed, further derivatization may be necessary to introduce the carboxylic acid group at the 5-position, which can then be converted to the target carbonyl chloride. For instance, 2-methyl-4,5-diaryloxazoles can be deprotonated and then carboxylated to introduce the acid functionality. nih.gov
A summary of reagents for the conversion of carboxylic acids to acyl chlorides is presented in the table below.
| Reagent | Activating Agent | Key Features | Byproducts |
| Thionyl Chloride (SOCl₂) | None typically required | Widely used, efficient | SO₂, HCl (gaseous) |
| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Mild conditions, high reactivity | CO, CO₂, HCl (gaseous) |
| Bis(trichloromethyl) Carbonate (Triphosgene) | None typically required | Solid, safer alternative to phosgene | COCl₂ (in situ), HCl |
Isomerization-Controlled Generation of Reactive 2H-Azirine-2-carbonyl Chloride Intermediates
A significant advancement in the synthesis of reactive intermediates for complex molecules involves the isomerization of isoxazole (B147169) derivatives. The catalytic isomerization of 5-chloroisoxazoles provides a powerful route to generate 2H-azirine-2-carbonyl chlorides. nih.gov These highly reactive intermediates can be readily converted into a diverse array of 2H-azirine-2-carboxylic acid derivatives through reactions with various nucleophiles. nih.gov
This transformation is effectively catalyzed by Fe(II) salts, such as anhydrous iron(II) chloride (FeCl₂). nih.govbeilstein-journals.org For instance, the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides using anhydrous FeCl₂ in acetonitrile (B52724) at room temperature successfully yields 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. beilstein-journals.org This method has been developed as a convenient pathway for preparing 2H-azirine-2,2-dicarboxylic acids and their corresponding amides, esters, and azides. beilstein-journals.org The reaction proceeds smoothly at room temperature, and the resulting azirine dicarbonyl dichlorides can be immediately treated with nucleophiles in the same pot. beilstein-journals.org
Similarly, 2H-azirine-2-carbonyl azides, which are valuable heterocyclic building blocks, have been synthesized in high yields from 2H-azirine-2-carbonyl chlorides. nih.gov The precursor carbonyl chlorides are generated through the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles. nih.gov However, the reaction conditions can be critical. In the case of tert-butyl-substituted isoxazole, isomerization at a higher temperature (82 °C) did not yield the expected azirine dicarboxylic acid after hydrolysis. nih.gov Instead, it led to the formation of an oxazole-4-carboxylic acid, likely through the ring-opening of the azirine intermediate to a nitrile ylide, followed by cyclization and hydrolysis. nih.gov
Methodological Refinements and Optimization Studies in Oxazole Acyl Chloride Synthesis
The synthesis of oxazoles and their acyl chloride derivatives is subject to ongoing research focused on improving efficiency, substrate scope, and reaction conditions. Methodological refinements and optimization studies play a critical role in developing practical and scalable synthetic routes.
One area of refinement involves the use of novel catalytic systems. For example, cyclometallated aryl-pyridine gold(III) complexes have been demonstrated as efficient catalysts for the three-component synthesis of substituted oxazoles from N-benzyl imines, alkynes, and acyl chlorides. researchgate.net Optimization of this reaction showed that increasing the temperature could be beneficial, leading to significantly higher yields in shorter reaction times. researchgate.net
Another approach focuses on developing one-pot procedures from readily available starting materials to streamline the synthesis of complex oxazoles. beilstein-journals.org A method has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids through a one-pot oxazole synthesis followed by a Suzuki–Miyaura coupling reaction. beilstein-journals.org This strategy avoids harsh reaction conditions often required in traditional methods like the Robinson–Gabriel or Davidson oxazole syntheses. beilstein-journals.org
Recent developments also include novel activation methods for carboxylic acids, bypassing the need to pre-form acyl chlorides. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. acs.org The reaction proceeds via the in-situ formation of an acylpyridinium salt, which then reacts with isocyanoacetates. acs.org This protocol demonstrates broad substrate scope, good functional group tolerance, and has been applied to gram-scale synthesis, highlighting its practical utility. acs.org The recyclability of reagents like 4-dimethylaminopyridine (B28879) (DMAP) further adds to the cost-effectiveness of this method. acs.org
The table below showcases the optimization of reaction conditions for the gold-catalyzed formation of a specific oxazole.
Table 1: Optimization of Oxazole Formation Catalyzed by (bnpy)AuCl₂
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | Room Temperature | Low |
| 2 | 100 | Moderate |
| 3 | 240 | 78 |
Data sourced from a study on cyclometallated gold(III) aryl-pyridine complexes as catalysts. researchgate.net
These refinements and optimization studies are crucial for advancing the synthesis of oxazole-containing compounds, making them more accessible for applications in medicinal chemistry and materials science.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2H-Azirine-2-carbonyl chloride |
| 5-Chloroisoxazole |
| 2H-azirine-2-carboxylic acid |
| 3-Aryl-5-chloroisoxazole-4-carbonyl chloride |
| Iron(II) chloride (FeCl₂) |
| Acetonitrile |
| 3-Aryl-2H-azirine-2,2-dicarbonyl dichloride |
| 2H-Azirine-2,2-dicarboxylic acid |
| 2H-Azirine-2-carbonyl azide (B81097) |
| tert-Butyl-substituted isoxazole |
| Oxazole-4-carboxylic acid |
| Nitrile ylide |
| N-benzyl imine |
| Alkyne |
| Acyl chloride |
| Carboxylic acid |
| Amino acid |
| Boronic acid |
| Triflylpyridinium reagent |
| Isocyanoacetate |
| 4-Dimethylaminopyridine (DMAP) |
Mechanistic Insights into the Reactivity of Oxazole Carbonyl Chlorides
Nucleophilic Acyl Substitution Reactions
2-Methyloxazole-5-carbonyl chloride, as an acyl chloride, is highly reactive towards nucleophiles. Its reactivity stems from the electron-withdrawing nature of both the chlorine atom and the oxazole (B20620) ring, which makes the carbonyl carbon highly electrophilic. The general mechanism for these reactions is a nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination pathway. libretexts.orgyoutube.com In this process, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl group is reformed. libretexts.orglibretexts.org
Pathways Involving Amine-Based Nucleophiles for Amide Synthesis
The reaction of this compound with primary and secondary amines is a robust and common method for the synthesis of the corresponding N-substituted 2-methyloxazole-5-carboxamides. libretexts.orgfishersci.be This reaction is a classic example of nucleophilic acyl substitution. youtube.com
The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. youtube.comlibretexts.org This intermediate is unstable and quickly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. libretexts.org A base, which can be a second equivalent of the amine reactant or an added base like pyridine (B92270) or triethylamine, then deprotonates the nitrogen atom to yield the final neutral amide product and an ammonium (B1175870) salt. libretexts.orgmnstate.edu
The reaction is typically rapid and often exothermic. libretexts.org The use of a non-nucleophilic base is common to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and thus its deactivation. mnstate.edu The Schotten-Baumann reaction conditions, which involve performing the acylation in a two-phase system of water and an organic solvent with a base, are also applicable. youtube.com
A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have been synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for fungicidal applications, demonstrating the utility of this reaction in medicinal chemistry. acs.orgacs.org
Table 1: Examples of Amide Synthesis from this compound and Amines
| Amine | Product | Notes |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-methyloxazole-5-carboxamide | Proceeds readily. |
| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-2-methyloxazole-5-carboxamide | Proceeds readily. |
| Tertiary Amine (R₃N) | No stable amide formed | Tertiary amines lack the necessary proton on the nitrogen to form a neutral amide. They can, however, act as catalysts. libretexts.org |
This table is generated based on general principles of acyl chloride reactivity.
Reactivity with Oxygen-Based Nucleophiles Leading to Esters and Carboxylic Acids
This compound readily reacts with oxygen-based nucleophiles like alcohols and water.
Ester Synthesis: The reaction with alcohols, a process known as alcoholysis, yields the corresponding 2-methyloxazole-5-carboxylate esters. youtube.com The mechanism is analogous to amide formation, involving a nucleophilic attack by the alcohol's oxygen on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. A base, such as pyridine, is often added to catalyze the reaction and to scavenge the HCl produced.
Carboxylic Acid Synthesis (Hydrolysis): When this compound reacts with water, it undergoes hydrolysis to form 2-methyloxazole-5-carboxylic acid. libretexts.org This reaction is typically vigorous and involves the nucleophilic attack of a water molecule on the carbonyl carbon. The subsequent steps mirror those of alcoholysis and aminolysis, resulting in the formation of the carboxylic acid and HCl. Due to the high reactivity of acyl chlorides, this hydrolysis can occur even with atmospheric moisture, necessitating careful handling and storage of the compound.
Reactions with Other Heteroatom Nucleophiles (e.g., Sulfur, Hydrazides, Azides)
The high electrophilicity of this compound allows it to react with a variety of other heteroatom nucleophiles.
Sulfur Nucleophiles: Thiols (R-SH) can react with this compound to form thioesters (R-S-CO-R'). The mechanism is similar to that with alcohols, with the sulfur atom of the thiol acting as the nucleophile. These reactions are often carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity, and to neutralize the HCl byproduct. The synthesis of benzothiazole (B30560) derivatives can sometimes involve reactions with aminothiophenols. researchgate.net
Hydrazides: The reaction with hydrazines (H₂N-NHR) leads to the formation of hydrazides. These compounds can be valuable intermediates in the synthesis of other heterocyclic systems, such as oxadiazoles. For instance, aroylhydrazides can undergo cyclization reactions. rsc.org
Azides: Sodium azide (B81097) can react with acyl chlorides to produce acyl azides. nih.gov In the case of this compound, this would yield 2-methyloxazole-5-carbonyl azide. These acyl azides are versatile intermediates that can undergo Curtius rearrangement to form isocyanates, which are precursors to amines and ureas.
Acyl Transfer and Annulation Mechanisms
The acyl group from this compound can be transferred to other molecules in a process known as acylation, a specific type of acyl transfer reaction. youtube.com This is fundamental to its reactivity with nucleophiles as described in the previous sections.
Annulation reactions, which involve the formation of a new ring, can also be initiated by the reactivity of the acyl chloride. While specific examples for this compound are not prevalent in the provided search results, the oxazole ring itself can be synthesized through annulation strategies. For example, a one-pot synthesis of 2-aryl-5-alkyl-substituted oxazoles can be achieved through the reaction of aromatic primary amides with 2,3-dibromopropene. organic-chemistry.org In some cases, dicarboxylic acids can undergo intramolecular annulation to form amides. researchgate.net
Metal-Catalyzed Transformations
Iron(II)-Catalyzed Isomerization Mechanisms
While specific studies on the iron(II)-catalyzed isomerization of this compound are not extensively documented in publicly available research, insights can be drawn from analogous reactions involving similar heterocyclic systems. A notable parallel is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles, which rearrange to form 2H-azirine-2-carbonyl chlorides. nih.govmdpi.com This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov
The proposed mechanism for the isomerization of 5-chloroisoxazoles, which can serve as a model for the oxazole analogue, is believed to proceed through a ring-opening and ring-closing cascade. The Lewis acidic Fe(II) catalyst is thought to coordinate to the nitrogen or oxygen atom of the isoxazole (B147169) ring, facilitating the cleavage of the weak N-O bond. This leads to the formation of a vinylnitrene intermediate, which then undergoes a rapid ring-closure to the thermodynamically more stable azirine ring system.
In a similar vein, an iron(II)-catalyzed reaction involving this compound could potentially proceed through the following steps:
Coordination: The Fe(II) catalyst coordinates to the nitrogen atom of the oxazole ring.
Ring Opening: This coordination weakens the C2-O1 bond of the oxazole ring, leading to its cleavage and the formation of a vinyl-substituted nitrilium ylide intermediate.
Isomerization/Rearrangement: The intermediate could then undergo rearrangement. However, unlike the isoxazole case which readily forms an azirine, the fate of the oxazole-derived intermediate would depend on the specific reaction conditions and the substituents on the oxazole ring. It is plausible that under certain conditions, this could lead to the formation of other isomeric heterocyclic structures.
It is important to note that the reactivity of oxazoles can differ significantly from isoxazoles due to the different arrangement of heteroatoms. The 1,3-disposition of the oxygen and nitrogen atoms in oxazole makes it a more electron-rich and less aromatic system compared to the 1,2-disposition in isoxazole. wikipedia.org This difference in electronic properties would undoubtedly influence the energetics of the ring-opening and subsequent rearrangement steps.
Further research, including density functional theory (DFT) calculations, would be necessary to fully elucidate the specific mechanistic pathway and the nature of the intermediates and transition states for the iron(II)-catalyzed isomerization of this compound.
Reaction Kinetic and Thermodynamic Investigations
Kinetic studies on the gas-phase oxidation of oxazole initiated by hydroxyl (OH) radicals have been performed using computational methods such as Density Functional Theory (DFT) and Transition State Theory (TST). rsc.orgrsc.org These studies reveal that the reaction proceeds primarily through the addition of the OH radical to the carbon atoms of the oxazole ring, with the addition to the C2 position being the most favorable pathway due to a lower activation energy barrier. rsc.org
The tables below present illustrative kinetic and thermodynamic data from studies on oxazole, which can serve as a proxy for understanding the potential reactivity of substituted oxazoles like this compound. It is important to recognize that the methyl and carbonyl chloride substituents will influence the electronic properties and steric factors of the molecule, thereby altering the reaction rates and thermodynamic parameters. The electron-withdrawing nature of the carbonyl chloride group at the C5 position is expected to decrease the electron density of the ring, potentially affecting its susceptibility to electrophilic attack.
Table 1: Calculated Activation Energies for the Reaction of Oxazole with OH Radical
| Reaction Pathway | Activation Energy (kcal/mol) |
| OH addition to C2 | 5.52 - 7.44 |
| OH addition to C4 | 6.46 - 8.67 |
| OH addition to C5 | 7.52 - 9.67 |
Data sourced from computational studies on the oxidation of oxazole. rsc.org The range reflects different computational methods used.
Table 2: Calculated Reaction Enthalpies for the Oxidation of Oxazole by Singlet Oxygen
| Reaction Step | Reaction Enthalpy (kJ/mol) |
| Formation of Endoperoxide Intermediate | - |
| Ring Cleavage to Formic Anhydride and Hydrogen Cyanide | 48 |
Data sourced from computational studies on the oxidation of oxazole. researchgate.net
These tables demonstrate the type of data that is generated through kinetic and thermodynamic investigations. For this compound, similar studies would be invaluable in predicting its reactivity in various chemical transformations, including nucleophilic acyl substitution at the carbonyl chloride group and reactions involving the oxazole ring itself.
Synthetic Utility and Applications of 2 Methyloxazole 5 Carbonyl Chloride in Complex Organic Synthesis
Precursor Role in the Synthesis of Diverse Oxazole (B20620) Derivatives
2-Methyloxazole-5-carbonyl chloride is a versatile reagent in organic synthesis, primarily serving as a precursor for a wide array of oxazole derivatives. Its reactivity stems from the acyl chloride group, which readily undergoes nucleophilic substitution reactions.
Formation of N-Substituted Oxazole Amides
The reaction of this compound with various primary and secondary amines leads to the formation of N-substituted oxazole amides. This transformation is a cornerstone in the elaboration of the oxazole scaffold. For instance, reactions with primary alkyl or aromatic amines such as ethanolamine, cyclohexylamine, and aniline (B41778) yield the corresponding N-substituted (2-aminomethyl) oxazoles. nih.gov Similarly, secondary amines like diethylamine, morpholine (B109124), N-methyl piperazine, and imidazole (B134444) readily form the corresponding N,N-disubstituted products. nih.gov The resulting amides are often stable, crystalline solids and can be key intermediates in the synthesis of more complex molecules with potential biological activity. nih.govresearchgate.net
Synthesis of Oxazole Esters and Hydrazides
Beyond amide formation, this compound is a valuable precursor for oxazole esters and hydrazides. The synthesis of oxazole esters is achieved through the reaction of the acyl chloride with various alcohols. These ester derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov
Furthermore, treatment of this compound with hydrazine (B178648) hydrate (B1144303) yields the corresponding oxazole hydrazide. These hydrazides are important building blocks for the synthesis of other heterocyclic systems, such as pyrazoles and pyrazolones, upon reaction with appropriate reagents like acetylacetone (B45752) or ethyl acetoacetate. researchgate.netorientjchem.org The hydrazide functionality provides a reactive handle for further molecular elaboration. researchgate.net
Building Block for Advanced Heterocyclic Scaffolds
The utility of this compound extends beyond simple derivatization of the oxazole ring. It serves as a crucial building block for the construction of more complex, fused heterocyclic systems and hybrid structures.
Construction of Fused Heterocyclic Systems (e.g., Thiazolopyrimidines, Benzimidazoles, Benzoxazoles, Pyrazoles)
The oxazole core, functionalized with the reactive carbonyl chloride, can participate in cyclization reactions to form a variety of fused heterocyclic systems. For example, derivatives of this compound can be utilized in the synthesis of thiazolopyrimidines.
The synthesis of benzimidazoles and benzoxazoles often involves the condensation of an appropriate ortho-substituted aniline or phenol (B47542) with a carboxylic acid derivative, a role that this compound or its derivatives can play. nih.govnih.govnih.gov General methods for benzoxazole (B165842) synthesis include the reaction of 2-aminophenols with acyl chlorides. nih.gov Similarly, benzimidazoles can be prepared from o-phenylenediamines. nih.gov
The formation of pyrazoles can be achieved through various synthetic routes, often involving the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.govdergipark.org.trmdpi.com While not a direct precursor in the classical Knorr pyrazole (B372694) synthesis, derivatives of this compound, such as the corresponding hydrazide, can be cyclized to form pyrazole rings. orientjchem.org For instance, the reaction of 2-substituted benzoxazol-5-carboxylic acid hydrazide with acetylacetone yields 2-substituted benzoxazol-5-carbonyl-3,5-dimethyl pyrazoles. orientjchem.org
Synthesis of Isoxazole-Oxazole Hybrids and Related Structures
The strategic combination of different heterocyclic rings within a single molecule, known as molecular hybridization, is a powerful approach in drug discovery. mdpi.com this compound can be a key component in the synthesis of isoxazole-oxazole hybrids. These hybrid structures are of interest due to the broad spectrum of biological activities associated with both isoxazole (B147169) and oxazole moieties. mdpi.com The synthesis could involve coupling reactions where the acyl chloride function of the oxazole component reacts with a suitable functional group on a pre-formed isoxazole ring, or vice versa.
Generation of 2-(Halomethyl)oxazoles and 2-(Azidomethyl)oxazoles as Versatile Building Blocks
While the primary focus is on the 5-carbonyl chloride, related oxazole building blocks with reactive groups at the 2-position are also of significant interest. For instance, 2-(halomethyl)oxazoles are recognized as key intermediates in the total synthesis of natural products. nih.gov These compounds are reactive scaffolds that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the 2-methylene position. nih.govnih.gov
A particularly useful transformation is the conversion of 2-(halomethyl)oxazoles to 2-(azidomethyl)oxazoles. nih.gov This is typically achieved by nucleophilic displacement of the halide with sodium azide (B81097). nih.govbeilstein-journals.org The resulting 2-(azidomethyl)oxazoles are versatile intermediates, for example, in "click chemistry" reactions to form 1,4-disubstituted triazoles. beilstein-journals.org
Integration into Biologically Relevant Molecular Architectures
The integration of heterocyclic building blocks is a crucial strategy in the development of novel bioactive molecules. The reactivity of an acyl chloride, such as this compound, would theoretically allow for its facile incorporation into molecules containing nucleophilic groups like alcohols, amines, and thiols. This would typically proceed via a nucleophilic acyl substitution reaction.
Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the diversification of complex molecules, such as natural products, at a late step in the synthetic sequence. chem-station.comnsf.gov This approach can rapidly generate a library of analogues for structure-activity relationship (SAR) studies. The use of a reactive building block like an acyl chloride could, in principle, be employed to acylate a hydroxyl or amino group on a natural product or drug analogue. However, no specific examples of this compound being used for this purpose have been reported in the surveyed literature.
The oxazole ring is a component of various biologically active compounds. For example, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been investigated as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1) for the potential treatment of obesity and diabetes. documentsdelivered.comnih.gov Furthermore, the ester derivative, 2-methyloxazole-5-carboxylic acid methyl ester, is commercially available and marketed as an intermediate for pharmaceutical and agrochemical synthesis. chemimpex.comcymitquimica.com This suggests that the 2-methyloxazole-5-carboxylic acid core is of interest in these fields. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard synthetic transformation, often performed to facilitate the formation of amides and esters. Despite this, no specific instances of this compound being cited as a direct intermediate in the synthesis of a named pharmaceutical or agrochemical product were found in the available literature.
Catalytic and Advanced Methodologies for 2 Methyloxazole 5 Carbonyl Chloride Transformations
Transition Metal-Catalyzed Reactions
Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds from 2-methyloxazole-5-carbonyl chloride.
Palladium-Catalyzed Acyl Sonogashira Coupling
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental transformation in organic synthesis. wikipedia.org The acyl variant of this reaction, which utilizes an acyl chloride like this compound, provides a direct route to α,β-alkynyl ketones. These products are valuable intermediates, readily converted into various heterocyclic compounds. mdpi.com
The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and a base. wikipedia.orgmdpi.com The palladium catalyst can be a simple salt like PdCl₂(PPh₃)₂ or a more complex, pre-formed catalyst. mdpi.comorganic-chemistry.org The copper co-catalyst, commonly copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate in the catalytic cycle. wikipedia.org The choice of base, such as an amine like triethylamine, is crucial for the reaction's success. mdpi.com
Recent advancements have focused on developing more efficient and robust catalytic systems. For instance, palladium(II) β-oxoiminatophosphane complexes have been shown to be highly effective catalysts for Sonogashira couplings, even with challenging aryl chlorides, under mild, copper-free, and solvent-free conditions. organic-chemistry.org Furthermore, a dual catalytic system employing both gold and palladium has been reported to exhibit high selectivity and functional group tolerance, avoiding the common side reaction of Glaser homocoupling often observed with traditional Pd-Cu systems. organic-chemistry.org
A general procedure for a palladium-catalyzed Sonogashira cross-coupling reaction involves stirring the 5-substituted-1,2,3-triiodobenzene with an aryl acetylene (B1199291) and cesium carbonate in dry toluene. nih.gov Subsequently, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and copper iodide are added, and the mixture is stirred at room temperature for an extended period. nih.gov
Table 1: Key Parameters in Palladium-Catalyzed Acyl Sonogashira Coupling
| Parameter | Description | Examples |
| Palladium Catalyst | The primary catalyst that facilitates the cross-coupling. | PdCl₂(PPh₃)₂, [Pd(PPh₃)₂Cl₂], Tetrakis(triphenylphosphine)palladium(0) |
| Copper Co-catalyst | Increases the reaction rate by activating the alkyne. | Copper(I) iodide (CuI) |
| Base | Neutralizes the acid generated during the reaction. | Triethylamine (Et₃N), Piperidine, Cesium Carbonate (Cs₂CO₃) |
| Solvent | The medium in which the reaction is carried out. | Toluene, Benzene, Water |
| Alkyne | The coupling partner for the acyl chloride. | Phenylacetylene, Propargyl alcohol, 1-Octyne |
Copper-Mediated Cross-Coupling and Cyclization Processes
Copper catalysis offers a complementary and often more economical approach to cross-coupling and cyclization reactions. Copper-mediated processes can be utilized to construct complex heterocyclic systems in a single step. For example, a novel and efficient method for synthesizing polysubstituted pyrroles involves a copper-mediated cross-coupling–cyclization–oxidation sequence. rsc.org In this one-pot reaction, terminal alkenes, amines, and β-keto esters are combined in the presence of a catalytic amount of cuprous chloride to directly form the desired pyrrole (B145914) products. rsc.org This methodology provides a streamlined route to these important heterocycles, showcasing the power of copper catalysis in simplifying synthetic sequences. rsc.org
Metal-Free Catalytic Strategies
The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with transition metal catalysts.
Cascade Cyclizations for Direct Oxazole (B20620) Functionalization
While specific examples directly involving this compound are not detailed in the provided search results, the principle of cascade cyclizations represents a powerful metal-free strategy for heterocycle synthesis. These reactions involve a series of intramolecular bond-forming events that proceed sequentially in a single operation, often triggered by an organocatalyst or specific reaction conditions, to rapidly build molecular complexity.
Visible-Light Photoredox and Electrochemical Approaches
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. beilstein-journals.orgnih.gov This strategy often utilizes a photocatalyst, such as an iridium or ruthenium complex, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes. beilstein-journals.org These processes can generate radical ions from substrates like carbonyl compounds, which can then undergo further reactions. nih.govnih.gov For instance, a visible-light photoredox-catalyzed umpolung carboxylation of carbonyl compounds with CO₂ has been developed to produce valuable α-hydroxycarboxylic acids. nih.govnih.gov This approach highlights the potential for using light to drive challenging chemical transformations.
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow chemistry has gained significant traction in both academia and industry as a means to improve the efficiency, safety, and scalability of chemical processes. researchgate.netrsc.org By conducting reactions in a continuously flowing stream through a reactor, flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. rsc.orguc.pt
This technology is particularly well-suited for the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.gov The synthesis of various heterocyclic compounds, including oxadiazoles, has been successfully demonstrated using continuous flow methods, often resulting in higher yields and shorter reaction times compared to traditional batch processes. researchgate.net For example, an efficient continuous flow process for the synthesis of 1,3,4-oxadiazoles was achieved using an iodine-mediated oxidative cyclization in a heated packed-bed reactor, allowing for a significant production rate. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often challenging and requires process re-optimization. | More straightforward to scale up by running the system for longer or using parallel reactors. uc.pt |
| Safety | Handling of exothermic or hazardous reactions can be risky on a large scale. | Improved safety due to small reaction volumes and enhanced heat transfer. uc.pt |
| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. rsc.org |
| Efficiency | Can involve lengthy workup and purification steps for intermediates. | Enables in-line purification and telescoped reactions, reducing overall process time. researchgate.netnih.gov |
| Reproducibility | Can be subject to variations between batches. | Generally offers higher reproducibility due to consistent reaction conditions. uc.pt |
Regioselective Functionalization and Derivatization Approaches for this compound Transformations
The regioselective functionalization of the this compound core is a critical aspect in the synthesis of complex molecules, allowing for the precise introduction of various substituents at specific positions on the oxazole ring. The inherent reactivity of the oxazole ring, coupled with the directing effects of its substituents—the 2-methyl group and the 5-carbonyl chloride—dictates the outcomes of derivatization attempts. Key strategies for regioselective transformations include taking advantage of the acidity of the 2-methyl protons and employing modern catalytic methods for C-H activation, particularly at the C4 position.
One of the primary approaches to functionalize the 2-methyloxazole (B1590312) scaffold is through the deprotonation of the 2-methyl group. The protons of the methyl group at the C2 position of the oxazole ring exhibit a degree of acidity that allows for lithiation. This process, however, can be competitive, potentially leading to a mixture of the desired 2-(lithiomethyl)oxazole and the 5-lithio-oxazole isomers. Research into the lithiation of 2-methyloxazoles has shown that the choice of the lithiating agent and reaction conditions is crucial for achieving high regioselectivity. For instance, the use of lithium diethylamide has been reported to favor the formation of the thermodynamically more stable 2-(lithiomethyl)oxazole. This lithiated intermediate serves as a potent nucleophile for the introduction of a wide array of electrophiles at the 2-methyl position.
The derivatization of the C4 position of the 2,5-disubstituted oxazole ring presents a different challenge. Direct electrophilic substitution on the oxazole ring typically occurs at the C5 position, which is already occupied by the carbonyl chloride group in the target molecule. Therefore, alternative strategies are required for C4-functionalization. Modern synthetic methodologies, such as palladium-catalyzed C-H activation and cross-coupling reactions, have emerged as powerful tools for the regioselective introduction of substituents at otherwise unreactive positions. These methods can be directed by the inherent electronic properties of the substrate or by using specific directing groups to achieve high selectivity for the C4 position.
The carbonyl chloride at the C5 position is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. This allows for the straightforward synthesis of a variety of derivatives, including amides, esters, and other carboxylic acid derivatives, by reacting this compound with appropriate nucleophiles. The resulting carboxamides and esters can then be subjected to further functionalization at the oxazole ring, with the nature of the C5 substituent potentially influencing the regioselectivity of subsequent reactions.
Detailed research findings on the regioselective functionalization of 2-methyloxazole derivatives are summarized in the following tables, showcasing various methodologies and their outcomes.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Key Findings |
| Lithiation of 2-methyl group | 2,4-Disubstituted oxazole | n-BuLi, Et2NH, THF, -78 °C | 2-(Lithiomethyl)oxazole derivative | - | Selective formation of the 2-(lithiomethyl) species is achieved through equilibration mediated by diethylamine. |
| Amide Formation | 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid | EDCI, DMAP, 3,4,5-trimethoxyaniline, DCM | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | - | Efficient amide coupling is achieved using standard peptide coupling reagents. |
| Esterification | 2-chloro-acetoacetate | Formamide | 4-methyloxazole-5-carboxylic ester | >80% | A high-yield process for the synthesis of the core oxazole ester has been developed. googleapis.com |
| C-H Arylation | Ethyl isoxazole-3-carboxylate | 4-bromo-1-chlorobenzene, Pd(OAc)2, P(o-tolyl)3, CsOAc, DMA, 150 °C | Ethyl 4,5-di(4-chlorophenyl)isoxazole-3-carboxylate | 7% | Palladium-catalyzed double C-H arylation at C4 and C5 positions of an isoxazole (B147169) has been demonstrated, though with low yield for the diarylated product. researchgate.net |
Computational Chemistry and Theoretical Investigations of Oxazole Carbonyl Chlorides
Molecular Modeling and Simulation of Reaction Mechanisms
While specific molecular modeling and simulation studies exclusively focused on 2-Methyloxazole-5-carbonyl chloride are not extensively documented in publicly available literature, the principles of such investigations can be applied. Molecular dynamics (MD) simulations, for example, could be employed to study the conformational dynamics of the molecule and its interactions with solvents or reactants in a simulated environment.
For related compounds, such as 2H-azirine-2-carbonyl chlorides, which can be synthesized from 5-chloroisoxazoles, reaction mechanisms have been explored. nih.gov For instance, the reaction of 2H-azirine-2-carbonyl chloride with nucleophiles like morpholine (B109124) has been shown to be sensitive to the stoichiometry of the reactants, leading to complex product mixtures. nih.gov Computational modeling of such reactions would involve mapping the potential energy surface to identify transition states and intermediates, thereby clarifying the reaction pathway.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate various properties of this compound.
Although specific DFT calculations for this compound are not readily found, studies on similar heterocyclic systems provide a framework. For instance, in the study of novel imidazole (B134444) derivatives, DFT calculations have been used to determine the optimized geometry and electronic properties of the molecules. For this compound, such calculations could reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
The reactivity of the carbonyl chloride group is of particular interest. Quantum chemical calculations can quantify the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed during nucleophilic acyl substitution reactions. This allows for a comparison of its reactivity with other acyl chlorides.
In Silico Approaches for Reaction Discovery and Optimization
In silico methods are increasingly used to accelerate the discovery and optimization of chemical reactions. These approaches can involve screening virtual libraries of reactants, predicting reaction outcomes, and identifying optimal reaction conditions.
While there is no specific literature detailing in silico reaction discovery for this compound, the general strategies are applicable. For example, computational tools can be used to explore the synthesis of 2,5-polyfunctionalized 1,3-oxazole derivatives starting from acyl chlorides. nih.gov A computational approach could involve screening different catalysts or reaction conditions to improve the yield and selectivity of the synthesis of this compound itself or its subsequent reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
